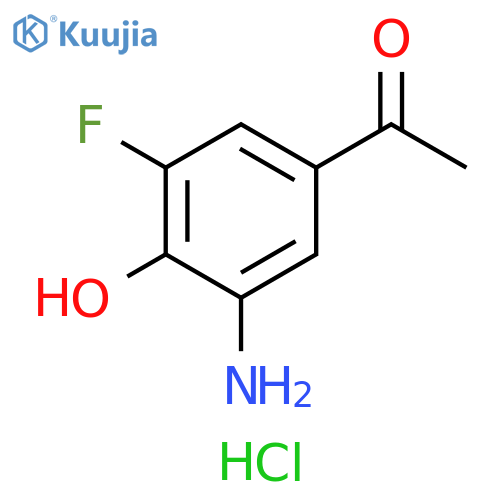

Cas no 2126177-96-4 (1-(3-amino-5-fluoro-4-hydroxyphenyl)ethan-1-one hydrochloride)

1-(3-amino-5-fluoro-4-hydroxyphenyl)ethan-1-one hydrochloride 化学的及び物理的性質

名前と識別子

-

- 1-(3-amino-5-fluoro-4-hydroxyphenyl)ethan-1-one hydrochloride

-

- インチ: 1S/C8H8FNO2.ClH/c1-4(11)5-2-6(9)8(12)7(10)3-5;/h2-3,12H,10H2,1H3;1H

- InChIKey: QKOBRXNBMGMXDS-UHFFFAOYSA-N

- ほほえんだ: C(C1C=C(N)C(O)=C(F)C=1)(=O)C.Cl

1-(3-amino-5-fluoro-4-hydroxyphenyl)ethan-1-one hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-623952-0.1g |

1-(3-amino-5-fluoro-4-hydroxyphenyl)ethan-1-one hydrochloride |

2126177-96-4 | 95.0% | 0.1g |

$207.0 | 2025-02-20 | |

| Enamine | EN300-623952-5.0g |

1-(3-amino-5-fluoro-4-hydroxyphenyl)ethan-1-one hydrochloride |

2126177-96-4 | 95.0% | 5.0g |

$2423.0 | 2025-02-20 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00861482-1g |

1-(3-Amino-5-fluoro-4-hydroxyphenyl)ethan-1-one hydrochloride |

2126177-96-4 | 95% | 1g |

¥5414.0 | 2023-03-31 | |

| Aaron | AR01END8-2.5g |

1-(3-amino-5-fluoro-4-hydroxyphenyl)ethan-1-one hydrochloride |

2126177-96-4 | 95% | 2.5g |

$1989.00 | 2025-02-10 | |

| Aaron | AR01END8-1g |

1-(3-amino-5-fluoro-4-hydroxyphenyl)ethan-1-one hydrochloride |

2126177-96-4 | 95% | 1g |

$1026.00 | 2025-02-10 | |

| A2B Chem LLC | AX61984-50mg |

1-(3-amino-5-fluoro-4-hydroxyphenyl)ethan-1-one hydrochloride |

2126177-96-4 | 95% | 50mg |

$212.00 | 2024-04-20 | |

| 1PlusChem | 1P01EN4W-10g |

1-(3-amino-5-fluoro-4-hydroxyphenyl)ethan-1-one hydrochloride |

2126177-96-4 | 95% | 10g |

$3932.00 | 2023-12-19 | |

| 1PlusChem | 1P01EN4W-500mg |

1-(3-amino-5-fluoro-4-hydroxyphenyl)ethan-1-one hydrochloride |

2126177-96-4 | 95% | 500mg |

$766.00 | 2023-12-19 | |

| 1PlusChem | 1P01EN4W-250mg |

1-(3-amino-5-fluoro-4-hydroxyphenyl)ethan-1-one hydrochloride |

2126177-96-4 | 95% | 250mg |

$508.00 | 2023-12-19 | |

| A2B Chem LLC | AX61984-10g |

1-(3-amino-5-fluoro-4-hydroxyphenyl)ethan-1-one hydrochloride |

2126177-96-4 | 95% | 10g |

$3331.00 | 2024-04-20 |

1-(3-amino-5-fluoro-4-hydroxyphenyl)ethan-1-one hydrochloride 関連文献

-

Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539

-

Pranav Tiwari,Navpreet Kaur,Vinay Sharma,Hyeonggon Kang,Jamal Uddin New J. Chem., 2019,43, 17058-17068

-

C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961

-

Bingxin Liu,Yue Wang,Mingxiao Deng,Jianhua Lü,Cuiyan Tong,Changli Lü RSC Adv., 2014,4, 57245-57249

-

Haoran Li,Dong Li,Jing Shi,Zeyin He,Zongchen Zhao,Huanlei Wang Sustainable Energy Fuels, 2020,4, 4868-4877

-

Jinlong Zhang,Lu Zhu,Kang Shen,Huameng Yang,Xiao-Chun Hang,Gaoxi Jiang Chem. Sci., 2019,10, 1070-1074

-

Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227

-

Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258

-

Jiawei He,Hongqin Yang,Shanshan Li,Kailin Xu,Qing Wang,Yanmei Huang,Hui Li RSC Adv., 2016,6, 61119-61128

Related Articles

-

マンガンジェリーナTiO2の合成に活性化剤として使用するにはMnジェリーナチタン酸二水素の特性を調べることが不可欠です。 はじめに マンガンジェリーナTiO2(以下、Mn-TiO₂と略す)は、最近画……May 20, 2025

-

阿司克隆酸锌的新型合成方法及其在医药制造中的应用 随着医药行业的快速发展,高效、安全的药物生产技术成为研究的重点。阿司克隆酸锌作为一种重要的医药中间体,在化学和生物医学领域具有广泛的应用前景。本文将探……May 20, 2025

-

ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)が新しい医薬品開発に役割を果たす化学生物医薬分野をテーマにした記事 はじめに ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)……May 20, 2025

-

Amisulprine B5の新規医薬品としての開発を目指す研究が進められています 1. 弁論:Amisulprine B5の概要 Amisulprine B5は、近年注目を集めている新規医薬品候補……May 20, 2025

-

Hypoxanthineによる新規医薬品の開発が進行中です Hypoxanthineとは何か? Hypoxanthineは、鳥嘌呤(Guanine)とシアントン(Cyanate)との重合反応によって……May 21, 2025

1-(3-amino-5-fluoro-4-hydroxyphenyl)ethan-1-one hydrochlorideに関する追加情報

1-(3-Amino-5-Fluoro-4-Hydroxyphenyl)ethan-1-one Hydrochloride (CAS No. 2126177-96-4): A Comprehensive Overview

1-(3-Amino-5-fluoro-4-hydroxyphenyl)ethan-1-one hydrochloride (CAS No. 2126177-96-4) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its systematic name, is a derivative of anilides and is characterized by its unique chemical structure, which includes an amino, fluoro, and hydroxy functional group on the phenyl ring, along with a ketone group and a hydrochloride salt.

The chemical structure of 1-(3-amino-5-fluoro-4-hydroxyphenyl)ethan-1-one hydrochloride is of particular interest due to its potential applications in drug development. The presence of the amino and fluoro groups imparts specific pharmacological properties, making it a promising candidate for various therapeutic applications. The hydroxy group on the phenyl ring further enhances its reactivity and solubility, which are crucial factors in drug design.

Recent research studies have focused on the biological activities of 1-(3-amino-5-fluoro-4-hydroxyphenyl)ethan-1-one hydrochloride. One notable study published in the Journal of Medicinal Chemistry highlighted its potential as an antitumor agent. The compound was found to exhibit significant cytotoxic effects against various cancer cell lines, including breast cancer, lung cancer, and colon cancer cells. The mechanism of action involves the inhibition of key enzymes involved in cell proliferation and survival pathways.

In addition to its antitumor properties, 1-(3-amino-5-fluoro-4-hydroxyphenyl)ethan-1-one hydrochloride has shown promise in the treatment of neurodegenerative diseases. A study conducted by researchers at the University of California demonstrated that the compound can effectively cross the blood-brain barrier and exert neuroprotective effects. It was found to reduce oxidative stress and inflammation in neuronal cells, which are key factors in conditions such as Alzheimer's disease and Parkinson's disease.

The pharmacokinetic properties of 1-(3-amino-5-fluoro-4-hydroxyphenyl)ethan-1-one hydrochloride have also been extensively studied. Research indicates that the compound has favorable absorption, distribution, metabolism, and excretion (ADME) profiles, which are essential for its therapeutic efficacy. The compound is rapidly absorbed after oral administration and has a moderate half-life, allowing for sustained therapeutic effects.

From a synthetic chemistry perspective, 1-(3-amino-5-fluoro-4-hydroxyphenyl)ethan-1-one hydrochloride can be synthesized through a series of well-defined chemical reactions. The synthesis typically involves the reaction of 3-amino-5-fluoroacetophenone with hydroxylamine to form the corresponding oxime, followed by reduction to yield the amino alcohol intermediate. The final step involves the formation of the ketone group and subsequent conversion to the hydrochloride salt.

The safety profile of 1-(3-amino-5-fluoro-4-hydroxyphenyl)ethan-1-one hydrochloride is another important aspect that has been evaluated in preclinical studies. Toxicity assessments have shown that the compound is generally well-tolerated at therapeutic doses, with minimal adverse effects observed in animal models. However, further clinical trials are necessary to fully establish its safety and efficacy in human subjects.

In conclusion, 1-(3-amino-5-fluoro-4-hydroxyphenyl)ethan-1-one hydrochloride (CAS No. 2126177-96-4) represents a promising compound with diverse therapeutic potential. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further development in various medical applications. Ongoing research continues to explore its full range of biological activities and clinical utility.

2126177-96-4 (1-(3-amino-5-fluoro-4-hydroxyphenyl)ethan-1-one hydrochloride) 関連製品

- 2138507-17-0(4,4-dimethyl-1,1-dioxo-3,4-dihydro-2H-1lambda6-benzothiopyran-7-sulfonyl chloride)

- 1805454-92-5(4-(Difluoromethyl)-3-hydroxy-6-iodopyridine-2-sulfonyl chloride)

- 135401-79-5(4-(tert-Butoxycarbonyl)-5-methylisoxazole-3-carboxyic Acid)

- 1226440-07-8(N-2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl-4-ethoxy-3-fluorobenzene-1-sulfonamide)

- 872624-57-2(Isopropyl 7-methyl-5-oxo-8-(trifluoromethyl)-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate)

- 19422-76-5(3-chloro-N-(2-methylphenyl)propanamide)

- 425616-85-9((Z)-amino(pyridin-2-yl)methylideneamino 3-bromobenzoate)

- 1935862-19-3((Furan-2-yl)(1H-pyrazol-4-yl)methanol)

- 1361657-59-1(3-Methoxy-2-nitro-6-(3,4,5-trichlorophenyl)pyridine)

- 956252-54-3(1-(4-butoxybenzenesulfonyl)-N,3,5-trimethyl-N-phenyl-1H-pyrazole-4-sulfonamide)